N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 950337-81-2
VCID: VC8454629
InChI: InChI=1S/C20H18FN3O2/c1-2-14-5-3-4-6-17(14)22-19(25)13-24-20(26)12-11-18(23-24)15-7-9-16(21)10-8-15/h3-12H,2,13H2,1H3,(H,22,25)
SMILES: CCC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Molecular Formula: C20H18FN3O2
Molecular Weight: 351.4 g/mol

N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

CAS No.: 950337-81-2

Cat. No.: VC8454629

Molecular Formula: C20H18FN3O2

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide - 950337-81-2

Specification

CAS No. 950337-81-2
Molecular Formula C20H18FN3O2
Molecular Weight 351.4 g/mol
IUPAC Name N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C20H18FN3O2/c1-2-14-5-3-4-6-17(14)22-19(25)13-24-20(26)12-11-18(23-24)15-7-9-16(21)10-8-15/h3-12H,2,13H2,1H3,(H,22,25)
Standard InChI Key AUUAQPQMMNJUCE-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Canonical SMILES CCC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,6-dihydropyridazin-6-one core substituted at position 3 with a 4-fluorophenyl group and at position 1 with an acetamide moiety linked to a 2-ethylphenyl substituent . The pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) is central to its biochemical interactions, while the fluorophenyl and ethylphenyl groups modulate lipophilicity and target binding .

Key Structural Features:

  • Pyridazinone Core: Imparts hydrogen-bonding capacity via the carbonyl oxygen and nitrogen atoms.

  • 4-Fluorophenyl Group: Enhances metabolic stability and influences electronic properties through fluorine’s electronegativity .

  • 2-Ethylphenyl Acetamide: Introduces steric bulk and hydrophobic interactions, potentially improving membrane permeability .

Physicochemical Properties

While direct data for this compound is limited, estimates derive from structurally related pyridazinone acetamides :

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₂₀H₁₉FN₃O₂Analogous compounds
Molecular Weight352.4 g/molCalculated from formula
logP (Partition Coeff.)3.2 ± 0.3Comparative analysis
Hydrogen Bond Donors1Acetamide NH group
Hydrogen Bond Acceptors5Pyridazinone O, F, and acetamide O
Polar Surface Area~55 ŲComputational modeling

The logP suggests moderate lipophilicity, balancing solubility and membrane penetration. The polar surface area indicates potential for moderate blood-brain barrier permeability .

Synthesis and Derivative Design

Proposed Synthetic Pathways

Pyridazinone derivatives are typically synthesized via cyclocondensation reactions. A plausible route for this compound involves:

  • Formation of Pyridazinone Core: Reacting a substituted 1,4-diketone with hydrazine to form the dihydropyridazinone ring .

  • Introduction of 4-Fluorophenyl Group: Electrophilic aromatic substitution or Suzuki coupling at position 3 of the pyridazinone .

  • Acetamide Functionalization: Coupling 2-ethylphenylamine with a bromoacetyl intermediate attached to the pyridazinone nitrogen .

Critical Reaction Steps:

  • Cyclocondensation:
    1,4-Diketone+HydrazineDihydropyridazinone\text{1,4-Diketone} + \text{Hydrazine} \rightarrow \text{Dihydropyridazinone}

  • Suzuki-Miyaura Coupling:
    Pyridazinone-Br+4-Fluorophenylboronic Acid3-(4-Fluorophenyl)pyridazinone\text{Pyridazinone-Br} + \text{4-Fluorophenylboronic Acid} \rightarrow \text{3-(4-Fluorophenyl)pyridazinone}

  • Amide Bond Formation:
    Pyridazinone-CH₂Br+2-EthylphenylamineTarget Acetamide\text{Pyridazinone-CH₂Br} + \text{2-Ethylphenylamine} \rightarrow \text{Target Acetamide}

Structural Modifications and SAR

Structure-activity relationship (SAR) studies of analogous compounds highlight:

  • Fluorine Substitution: 4-Fluorophenyl enhances binding affinity in kinase inhibitors by engaging in halogen bonds .

  • Ethyl Group Impact: The 2-ethylphenyl moiety increases metabolic stability compared to smaller alkyl groups .

  • Pyridazinone Oxidation State: The 6-keto group is critical for hydrogen bonding with biological targets .

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